Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

HIF prolyl hydroxylase EGLN1/PHD2 inhibition medicinal chemistry diversification

This is the unsubstituted N1-H parent scaffold, the sole member of the 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate chemotype with a free lactam-type N-H. This handle enables direct, chemoselective N-alkylation/arylation—unlike pre-functionalized analogs—making it the single starting material for parallel SAR library synthesis. Exploit this privileged core for HIF-PHD (EGLN) inhibition (IC50 range 7.8–14.1 nM), cardiovascular ion channel modulation, or oxygen-to-sulfur scaffold-hopping studies. Available at 98% purity for immediate research use.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Cat. No. B11767632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(COC2)NC1=O)O
InChIInChI=1S/C10H11NO5/c1-2-16-10(14)7-8(12)5-3-15-4-6(5)11-9(7)13/h2-4H2,1H3,(H2,11,12,13)
InChIKeyYCBQTEMEZFEELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | Core Scaffold Identity and Procurement-Relevant Properties


Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS 1888310-27-7) is the unsubstituted N1-H parent scaffold of the 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate chemotype . This fused furopyridine heterocycle (C10H11NO5, MW 225.20) features a hydroxyl group at C4, an oxo group at C2, and an ethyl ester at C3, forming a planar hydrogen-bonding surface that has been exploited as a privileged core in multiple patent families targeting HIF prolyl hydroxylase (PHD/EGLN) inhibition [1][2]. The compound is commercially available at 95–98% purity from several suppliers as a research intermediate . Its defining structural feature is the free N1-H position, which serves as the sole site for regioselective diversification into N-aryl, N-benzyl, and N-heteroarylmethyl analogs—a handle absent in the pre-functionalized derivatives that constitute the majority of this compound class [3].

Why Furo[3,4-b]pyridine-3-carboxylate Analogs Cannot Be Interchanged Without Loss of Synthetic or Biological Fidelity


Within the tetrahydrofuro[3,4-b]pyridine-3-carboxylate class, substitution at the N1 position is the dominant determinant of both synthetic trajectory and biological target engagement. The N1-H parent compound (CAS 1888310-27-7) is the only member of this series bearing a free lactam-type N-H that permits direct, chemoselective N-alkylation or N-arylation without competing reactivity at the C4 hydroxyl or C3 ester [1]. Pre-functionalized N1-aryl or N1-benzyl analogs (e.g., the 4-chlorophenyl, 4-fluorophenyl, and p-tolyl derivatives described in US10208060) are synthetic endpoints; they cannot be deprotected to regenerate the N1-H scaffold, locking the user into a single substitution pattern [2]. Furthermore, the furo[3,4-b] fusion regioisomer is structurally distinct from the [3,2-b], [2,3-b], and [3,2-c] furopyridine isomers, each of which presents a different spatial arrangement of hydrogen-bond acceptors and a distinct synthetic entry route (Hantzsch-type condensation with in situ lactonization for [3,4-b] vs. alternative cyclization strategies for other isomers) [3]. Thieno[3,4-b]pyridine sulfur analogs, while sharing the same ring topology, exhibit altered polarity (cLogP shift of approximately +0.5 to +0.8 units for S vs. O), modified hydrogen-bonding capacity, and divergent metabolic stability profiles—rendering them non-interchangeable in SAR campaigns [4].

Quantitative Comparator Evidence for Ethyl 4-Hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate Selection


N1-H Scaffold Enables Single-Step Diversification to Low-Nanomolar EGLN1 Inhibitors vs. Pre-Functionalized Analogs That Lock SAR

The N1-unsubstituted parent scaffold (CAS 1888310-27-7) is the only member of the 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate series bearing a free N-H suitable for direct diversification. In US10208060, N1-arylation of this scaffold yielded three derivatives with single-digit nanomolar IC50 values against human EGLN1 (PHD2): the 4-chlorophenyl derivative (IC50 = 7.80 nM), the p-tolyl derivative (IC50 = 10 nM), and the 4-fluorophenyl derivative (IC50 = 14.1 nM) [1][2]. By contrast, pre-functionalized N1-aryl analogs available as commercial catalog compounds (e.g., ethyl 1-(4-bromobenzyl)-4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate, CAS 1186091-03-1) are synthetic dead-ends with no reported route for N1-deprotection to regenerate the diversifiable scaffold . The N1-H compound thus provides a single entry point for parallel library synthesis, whereas each pre-substituted analog must be independently sourced or synthesized de novo.

HIF prolyl hydroxylase EGLN1/PHD2 inhibition medicinal chemistry diversification

Furo[3,4-b]pyridine Scaffold vs. Furo[3,2-b]pyridine Isomer: Divergent Synthetic Entry Routes and Biological Target Profiles

The furo[3,4-b]pyridine regioisomer (target compound scaffold) is synthesized via a Hantzsch-type condensation of tetronic acid derivatives with enaminocarbonyl compounds, with concomitant lactone ring closure occurring in situ at 30 °C in tert-butanol, yielding the hexahydro-7a-hydroxy intermediate that undergoes dehydrogenation to the target scaffold [1]. This one-pot cyclocondensation–lactonization strategy is specific to the [3,4-b] fusion pattern. In contrast, furo[3,2-b]pyridines require an entirely different synthetic approach—typically successive regioselective metalations of pre-formed fused heterocycles or copper-catalyzed nitrene transfer—with no crossover from the Hantzsch route [2]. Biologically, the [3,4-b] scaffold has been specifically validated in HIF prolyl hydroxylase inhibitor programs (US8471024, US10208060, US20170226120) and as coronary vasodilators [3], whereas furo[3,2-b]pyridines are primarily directed toward kinase inhibition (RON, MET, CDK2) and anti-tubercular applications [4]. No published data demonstrate a furo[3,2-b]pyridine replacing a furo[3,4-b]pyridine in any HIF-PHD SAR series.

furopyridine regioisomers heterocyclic scaffold selection synthetic accessibility

Furo[3,4-b]pyridine vs. Thieno[3,4-b]pyridine Core: Differential Physicochemical Properties Dictate Divergent PK and Target Engagement Profiles

The furo[3,4-b]pyridine scaffold (O-containing) and its thieno[3,4-b]pyridine analog (S-containing) are explicitly claimed as separate embodiments in US10208060 [1], confirming that the oxygen-to-sulfur substitution is not a trivial bioisosteric replacement. The furan oxygen serves as a superior hydrogen-bond acceptor (HBA strength: furan O ≈ 1.0–1.2 on the Abraham scale) compared to thiophene sulfur (HBA ≈ 0.2–0.3), resulting in measurably different solubility and polarity profiles. Representative 4-aryl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylates exhibit calculated cLogP values of approximately 1.95–2.57 (measured for ethyl 4-[4-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate: ACD/LogP = 0.80, ACD/LogD at pH 7.4 = 2.57) , whereas the corresponding thieno analogs are estimated to be 0.5–0.8 log units more lipophilic based on the incremental Hansch π value for S vs. O (+0.61) [2]. Polar surface area (tPSA) for the furo core is approximately 74 Ų (calculated for the 4-aryl analog above) ; the thieno replacement reduces tPSA by approximately 9 Ų owing to the larger van der Waals radius and lower electronegativity of sulfur. These differences are sufficient to alter CNS permeability classification and metabolic soft-spot profiles.

oxygen vs. sulfur heterocycle cLogP polarity hydrogen-bond acceptor strength

Commercial Availability and Purity Benchmarking: N1-H Parent Scaffold vs. N1-Substituted Analogs as Procurement Starting Points

The N1-H parent scaffold (CAS 1888310-27-7) is commercially stocked by multiple suppliers at purities of 95–98% (CheMenu: 95%+, catalog CM537799; Leyan: 98%, product 1153058; MolCore: NLT 98%, product MC535283; Moldb: 98%, catalog M126342) . In contrast, pre-functionalized N1-substituted analogs such as ethyl 1-(4-bromobenzyl)-4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS 1186091-03-1) and N-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]methyl}-4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridin-3-yl)carbonyl]glycine (CAS 1186090-91-4) are available from fewer suppliers, often at unspecified or lower purities, and at higher unit costs due to their status as late-stage intermediates rather than building blocks . The N1-H scaffold's molecular weight (225.20 Da) is 30–50% lower than typical N1-aryl derivatives, providing superior atom economy in diversification steps. The compound is supplied with supporting analytical documentation including NMR, HPLC, and LC-MS from Moldb , and MolCore certifies production under ISO quality systems .

CAS 1888310-27-7 research chemical sourcing purity comparison

Highest-Impact Application Scenarios for Ethyl 4-Hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate


Parallel Library Synthesis of HIF Prolyl Hydroxylase (PHD/EGLN) Inhibitors via N1-Diversification

Medicinal chemistry teams pursuing HIF-PHD inhibition for anemia, ischemic disease, or chronic kidney disease indications should procure the N1-H scaffold (CAS 1888310-27-7) as the single starting material for parallel N-alkylation/arylation library synthesis. This approach directly replicates the strategy documented in US10208060 and US20170226120, where N1-substitution with aryl, benzyl, and heteroarylmethyl groups produced EGLN1 inhibitors with IC50 values spanning 7.80–14.1 nM [1]. The free N1-H position permits copper-catalyzed or base-mediated coupling with commercially available aryl halides, benzyl bromides, and heteroarylmethyl halides, enabling a single 96-well plate to generate a focused SAR library from one procurement item—a workflow impossible with pre-functionalized N1-substituted analogs .

Synthesis of Tetrahydrofuropyridone-Derived Cardiovascular Research Tools via the Sato Vasodilator Pharmacophore

The furo[3,4-b]pyridine scaffold is a validated pharmacophore for coronary vasodilation, as established by Sato et al. and further exploited in the antihypertensive drug cicletanine [1]. Researchers investigating cardiovascular ion channel modulation (particularly L-type calcium channels and potassium channels) can use the N1-H scaffold to generate focused libraries of 4-aryl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylates via the Hantzsch-type condensation–lactonization route described by Young (Synthesis, 1984) . The furo[3,4-b] core is structurally related to the dihydropyridine calcium channel blocker class but offers enhanced hydrogen-bonding capacity and distinct pharmacokinetic properties, as demonstrated by the clinical differentiation of cicletanine from classical 1,4-dihydropyridines [1].

Scaffold-Hopping Reference Standard for Furo-vs-Thieno Isosteric SAR Comparison

For laboratories conducting systematic scaffold-hopping studies to evaluate oxygen-to-sulfur bioisosteric replacement, the furo[3,4-b]pyridine scaffold (CAS 1888310-27-7) serves as the oxygen-containing reference standard against which thieno[3,4-b]pyridine analogs are compared. The ~0.5–0.8 log unit difference in lipophilicity and the ~9 Ų difference in tPSA between furo and thieno cores provide a defined physicochemical gradient for assessing the impact of heteroatom substitution on target engagement, metabolic stability, and off-target profiles [1]. This scaffold pair is specifically recognized in US10208060 claims, which treat furo (X=O) and thieno (X=S) variants as distinct embodiments requiring independent enablement .

Regioselective Heterocycle Construction Methodology Development

Synthetic methodology groups developing new routes to fused furopyridines can use the N1-H scaffold as a benchmark substrate for evaluating novel N-alkylation, N-arylation, or C–H functionalization methods. The compound's well-defined structure (confirmed by NMR, HPLC, and LC-MS from multiple suppliers [1]), its single reactive N-H site, and the presence of orthogonal functional groups (C4–OH, C2=O, C3–CO2Et) make it an ideal test substrate for assessing chemoselectivity of new synthetic methods. The Hantzsch-based synthetic entry also provides a platform for exploring multi-component reaction scope when varying the aldehyde, β-ketoester, or enaminocarbonyl components.

Quote Request

Request a Quote for Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.